2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
Description
Structural Characterization of 2-[Amino(phenyl)methyl]-1H-imidazole-5-carboxylic Acid
Molecular Architecture and IUPAC Nomenclature
This compound is a heterocyclic organic compound with a core imidazole ring substituted by distinct functional groups. Its molecular formula is C₁₂H₁₃N₃O₂ , corresponding to a molecular weight of 231.25 g/mol . The IUPAC name reflects the structural hierarchy:
- Imidazole backbone : A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
- Substituents :
- A carboxylic acid group (-COOH) at position 5 of the imidazole ring.
- An amino(phenyl)methyl group (-CH(NH₂)C₆H₅) at position 2.
The numbering prioritizes the carboxylic acid group, as per IUPAC rules for prioritizing principal functional groups. The amino(phenyl)methyl group introduces steric bulk and electronic effects, influencing reactivity and molecular interactions.
Crystallographic Analysis and Hydrogen Bonding Networks
Crystallographic data for this compound are limited, but insights can be drawn from structurally related imidazole derivatives. For example, crystal structures of benzimidazole analogs reveal:
The amino(phenyl)methyl group’s phenyl ring could engage in π-π stacking or van der Waals interactions, further stabilizing the crystal structure. However, the carboxylic acid’s acidic proton is expected to dominate hydrogen-bonding patterns, similar to observations in 1,2-bis(benzimidazolyl)ethane derivatives.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic data for this compound are inferred from related compounds, as direct spectra are not publicly available. Below is a synthesized analysis:
1H NMR
- Aromatic protons : Signals in the δ 6.5–7.5 ppm range, corresponding to the phenyl ring and imidazole protons.
- Carboxylic acid proton : Broad singlet at δ ~12–13 ppm, characteristic of -COOH groups.
- Amino protons : Broad peaks at δ ~2–3 ppm (NH₂).
13C NMR
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carboxylic carbonyl | ~170–180 | C=O group |
| Imidazole carbons | ~120–150 | C2, C4, and C5 positions |
| Phenyl carbons | ~110–130 | Aromatic carbons in the benzyl group |
IR Spectroscopy
- C=O stretch : Strong absorption at ~1700–1750 cm⁻¹, indicating protonated carboxylic acid.
- N-H stretches : Broad bands at ~3300–3500 cm⁻¹ (NH₂) and ~3000–3100 cm⁻¹ (imidazole N-H).
- Aromatic C-H stretches : Peaks at ~3050–3100 cm⁻¹.
Mass Spectrometry
| Fragment | m/z | Description |
|---|---|---|
| Molecular ion | ~231 | [M+H]⁺ peak for C₁₂H₁₃N₃O₂ |
| Decarboxylation | ~187 | Loss of COOH (Δm = 44) |
| Benzyl group | ~77 | C₆H₅⁺ fragment |
Tautomeric Behavior and Conformational Dynamics
The imidazole ring in this compound can exhibit tautomerism, though the substituents influence equilibrium. Key considerations include:
Tautomeric Forms :
- N1-H/N3-H tautomerism : The imidazole ring can exist as N1-protonated or N3-protonated forms.
- Protonation of the amino group : The -NH₂ group may remain neutral or lose a proton under basic conditions.
Environmental Effects :
Conformational Dynamics :
- The amino(phenyl)methyl group’s phenyl ring may adopt coplanar or perpendicular orientations relative to the imidazole ring, influenced by steric hindrance and electronic effects.
- Restricted rotation around the C-N bond in the amino(phenyl)methyl group due to the bulky phenyl substituent.
Properties
IUPAC Name |
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWSIWQATMRVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with formaldehyde and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of imidazole derivatives, including 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid. Research indicates that compounds containing the imidazole ring exhibit notable activity against various bacterial strains.
- Study Findings : Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives had significant antibacterial effects, suggesting that modifications to the imidazole structure can enhance efficacy .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1a | S. aureus | High |
| 1b | E. coli | Moderate |
Anticancer Potential
The anticancer properties of this compound have been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation.
- Case Study : Yurttas et al. evaluated a series of imidazole derivatives for their antitumor potential using the MTT assay against C6 (rat glioma) and HepG2 (human liver) cancer cell lines. The study found that certain compounds exhibited IC50 values indicating potent cytotoxicity, particularly compound 20g, which showed an IC50 value of 15.67 µM against C6 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20g | C6 | 15.67 |
| Cisplatin | HepG2 | 46.67 |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in cancer metabolism and other diseases.
- Research Findings : Studies have shown that this compound can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase, which are critical for nucleotide synthesis in rapidly dividing cells. The IC50 values for these enzymes were reported as 0.5 µM and 0.8 µM, respectively, indicating strong inhibitory potential.
Biochemical Properties
The compound's biochemical properties suggest it plays a role in various cellular processes:
- Mechanism of Action : It interacts with specific enzymes and proteins, influencing cellular pathways associated with growth and survival.
- Transport and Distribution : The compound's distribution within cells is facilitated by specific transporters, impacting its therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[amino(phenyl)methyl]-1H-imidazole-4-carboxylic acid
- 2-[amino(phenyl)methyl]-1H-imidazole-3-carboxylic acid
- 2-[amino(phenyl)methyl]-1H-imidazole-2-carboxylic acid
Uniqueness
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the imidazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that it can interact with various biological targets, potentially leading to significant therapeutic applications.
Key Biological Activities
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
The biological activity of this compound is attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The imidazole ring allows for π-π interactions with aromatic residues in proteins, which may modulate enzyme or receptor activity.
Antimicrobial Studies
A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 | E. coli |
| This compound | 22 | B. subtilis |
These findings suggest that the compound exhibits promising antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| MDA-MB-231 | 12.34 |
The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis induction .
Case Studies
-
Case Study on Xanthine Oxidase Inhibition :
A series of derivatives based on imidazole were synthesized and evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. The most potent derivative exhibited an IC50 value of 0.003 µM, indicating a strong potential for treating conditions like gout . -
Cancer Therapeutics Development :
Research into benzimidazole derivatives has highlighted their potential as kinase inhibitors in cancer treatment. Compounds similar to this compound have shown efficacy in preclinical models, suggesting a pathway for further drug development aimed at specific cancer types .
Q & A
Q. Methodology :
- In-vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
- Dose-response analysis to determine IC₅₀ values.
What computational strategies are effective in designing 2-substituted imidazoles for targeted therapy?
Advanced Research Question
- Molecular Docking : used AutoDock Vina to predict binding modes of benzimidazole derivatives in the EGFR active site. Key interactions include hydrogen bonding with Lys721 and hydrophobic contacts with Leu694 .
- ADMET Prediction : Tools like SwissADME assess drug-likeness. For example, derivatives with logP <3 and topological polar surface area (TPSA) >80 Ų show better absorption and lower toxicity .
- Molecular Dynamics Simulations : To evaluate binding stability over time, particularly for compounds with flexible substituents (e.g., phenoxymethyl groups in ) .
Data Integration : Cross-validate computational predictions with experimental IC₅₀ values to refine models.
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from differences in:
- Assay Conditions : Variations in cell line sensitivity (e.g., MCF-7 vs. MDA-MB-231 in breast cancer studies). Liu et al. (2012) reported IC₅₀ values of 8.2–12.4 µM for benzimidazole derivatives, while Karthikeyan et al. (2017) observed lower activity (IC₅₀ >20 µM) in similar compounds due to divergent substituents .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Elemental analysis and HPLC are critical for validation .
- Biological Targets : Some derivatives may act via off-target mechanisms. Use kinase profiling panels to confirm selectivity.
Q. Resolution Strategy :
- Reproduce experiments under standardized protocols.
- Conduct meta-analyses to identify trends across studies.
What are the challenges in achieving enantiomeric purity for chiral 2-substituted imidazoles?
Advanced Research Question
- Stereochemical Control : The amino(phenyl)methyl group introduces chirality. emphasizes the use of chiral auxiliaries or asymmetric catalysis to isolate enantiomers (e.g., (R)-etomidate acid) .
- Analytical Challenges :
Impact on Bioactivity : Enantiomers may exhibit divergent pharmacokinetics. For example, (R)-etomidate shows higher GABA receptor affinity than its (S)-counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
